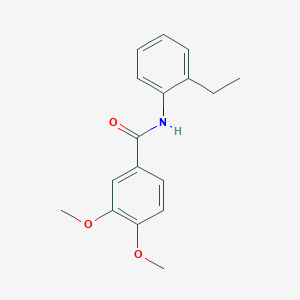![molecular formula C22H20N2O2 B337508 3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B337508.png)
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is an organic compound with the molecular formula C22H20N2O2 and a molecular weight of 344.4064 . This compound is known for its unique structure, which includes a benzamide core substituted with methyl and benzoyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the acylated aromatic compound with another aromatic amine under specific conditions.
Analyse Des Réactions Chimiques
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide can be compared with other similar compounds such as:
4-methyl-N-{3-(2,3,5,6-tetrafluoro-4-{3-[(4-methylbenzoyl)amino]phenoxy}phenoxy)phenyl}benzamide: This compound has a similar core structure but includes additional fluorine atoms, which can alter its reactivity and applications.
3-methyl-N-{4-(3-methylbenzoyl)aminomethyl}benzamide:
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-5-3-7-17(13-15)21(25)23-19-9-11-20(12-10-19)24-22(26)18-8-4-6-16(2)14-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
ZCQHMVYFJYAHFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



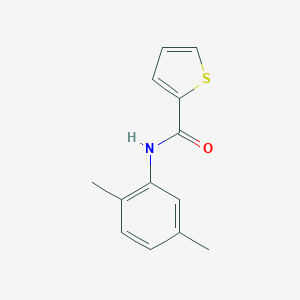
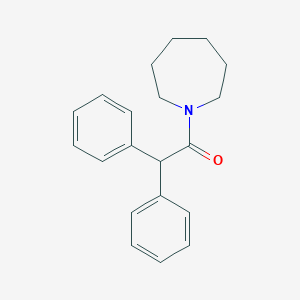
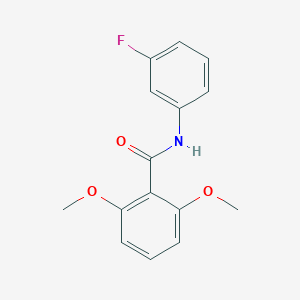
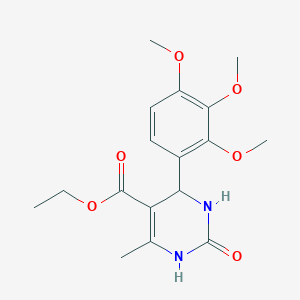
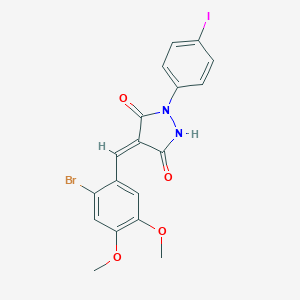
![(5E)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B337441.png)
![2-{4-nitrophenyl}-N-(4-{4-[({4-nitrophenyl}acetyl)amino]benzyl}phenyl)acetamide](/img/structure/B337442.png)
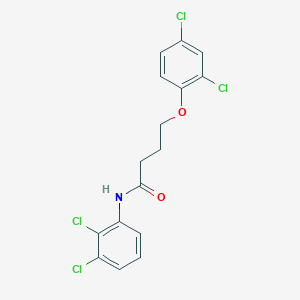
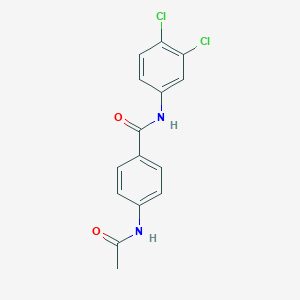
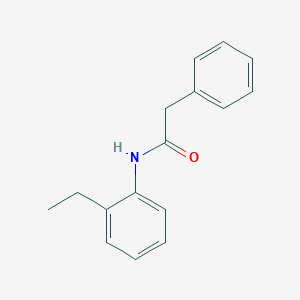
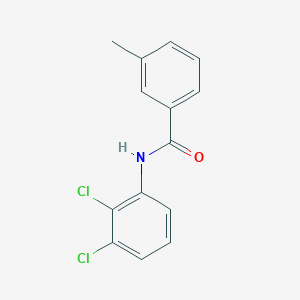
![2-(4-bromophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B337452.png)
